(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL
Description
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is a chiral amino alcohol compound that features a pyrrole ring substituted with a methyl group
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1-methylpyrrol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H14N2O/c1-10-5-2-3-8(10)7(9)4-6-11/h2-3,5,7,11H,4,6,9H2,1H3/t7-/m1/s1 |
InChI Key |
XDRVORQHYBMOJZ-SSDOTTSWSA-N |
Isomeric SMILES |
CN1C=CC=C1[C@@H](CCO)N |
Canonical SMILES |
CN1C=CC=C1C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Substitution with Methyl Group: The pyrrole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Amino Alcohol Group: The final step involves the addition of the amino alcohol group through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of similar amino alcohols exhibit analgesic properties and are being explored for the treatment of cognitive disorders. For example, compounds that share structural similarities with (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL have been shown to interact with neurotransmitter systems, suggesting possible applications in pain management and neuroprotection .
Case Study: Analgesic Properties
In a study focusing on the synthesis of related compounds, it was found that certain analogs demonstrated significant analgesic effects in animal models. This suggests that this compound could be a candidate for further exploration in pain relief therapies .
Neuropharmacology
Cognitive Enhancement
Research has also pointed towards the potential of this compound in cognitive enhancement. Its structural features may allow it to modulate neurotransmitter activity, particularly within cholinergic and dopaminergic pathways, which are crucial for learning and memory processes. Preliminary studies indicate that such compounds could improve cognitive function in models of neurodegenerative diseases .
Cosmetic Applications
Formulation Development
The compound's properties make it a suitable candidate for cosmetic formulations. Its ability to act as a humectant can enhance skin hydration and improve the sensory feel of topical products. Studies have demonstrated that incorporating amino alcohols into cosmetic formulations can lead to improved stability and efficacy .
Case Study: Moisturizing Creams
In formulations tested for moisturizing effects, compounds similar to this compound were found to significantly increase skin hydration levels compared to control formulations lacking such ingredients. This highlights the compound's potential in developing effective skincare products .
Materials Science
Polymer Chemistry
The compound can also play a role in materials science, particularly in the development of polymers with specific functional properties. Its structure allows it to be integrated into polymer chains, potentially enhancing the material's mechanical properties and thermal stability .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the pyrrole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-3-(1-methylindol-2-YL)propan-1-OL: Similar structure but with an indole ring instead of a pyrrole ring.
(3R)-3-Amino-3-(1-methylpyridin-2-YL)propan-1-OL: Similar structure but with a pyridine ring instead of a pyrrole ring.
(3R)-3-Amino-3-(1-methylpyrazol-2-YL)propan-1-OL: Similar structure but with a pyrazole ring instead of a pyrrole ring.
Uniqueness
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL is unique due to its specific combination of a chiral center, an amino alcohol group, and a methyl-substituted pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
(3R)-3-Amino-3-(1-methylpyrrol-2-YL)propan-1-OL, also known by its CAS number 1213463-78-5, is a chiral amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that includes a pyrrole ring, which is known for its diverse biological effects.
The molecular formula of this compound is , with a molecular weight of 154.21 g/mol. Its structure contributes to its reactivity and interaction with various biological targets.
Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The amino group allows for hydrogen bonding, while the pyrrole ring facilitates π-π interactions, which are crucial for modulating protein activity and influencing various biological processes .
Pharmacological Effects
Studies have shown that this compound exhibits significant pharmacological activities, including:
- Antimicrobial Activity : It has been suggested that derivatives of pyrrole compounds can demonstrate potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties, potentially affecting cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the pyrrole ring is critical; modifications to this structure can lead to variations in activity. The following table summarizes some structural analogs and their associated activities:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| (3R)-3-Amino-3-(1-methylindol-2-YL)propan-1-Ol | Indole ring instead of pyrrole | Moderate cytotoxicity |
| (3R)-3-Amino-3-(1-methylpyridin-2-YL)propan-1-Ol | Pyridine ring instead of pyrrole | Enhanced antibacterial activity |
| (3R)-3-Amino-3-(1-methylpyrazol-2-YL)propan-1-Ol | Pyrazole ring instead of pyrrole | Variable activity against different cell lines |
Case Studies
Several studies have explored the biological implications of this compound:
- Antibacterial Studies : A study demonstrated that derivatives similar to this compound showed MIC values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, indicating promising antibacterial potential .
- Cancer Research : Another investigation into the cytotoxic effects revealed that certain analogs could inhibit the growth of human liver cancer cells, suggesting a pathway for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
